1,3-bis[2-(2-hydroxyethoxy)ethyl]urea
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Overview
Description
1,3-Bis[2-(2-hydroxyethoxy)ethyl]urea is a chemical compound with the molecular formula C9H20N2O5. It is known for its applications in various fields, including chemistry, biology, medicine, and industry. This compound is characterized by its two hydroxyethoxyethyl groups attached to a urea backbone, which imparts unique properties and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
1,3-Bis[2-(2-hydroxyethoxy)ethyl]urea can be synthesized through several methods. One common approach involves the reaction of 2-(2-aminoethoxy)ethanol with urea under controlled conditions. The reaction typically proceeds as follows:
Reactants: 2-(2-aminoethoxy)ethanol and urea.
Conditions: The reaction is carried out in a solvent such as ethanol or water, often at elevated temperatures (around 80-100°C) to facilitate the reaction.
Catalysts: Acidic or basic catalysts may be used to enhance the reaction rate.
The reaction yields this compound as the primary product, which can be purified through recrystallization or other purification techniques.
Industrial Production Methods
In industrial settings, the production of this compound may involve continuous flow reactors to ensure efficient and scalable synthesis. The use of automated systems allows for precise control over reaction conditions, leading to high yields and consistent product quality.
Chemical Reactions Analysis
Types of Reactions
1,3-Bis[2-(2-hydroxyethoxy)ethyl]urea undergoes various chemical reactions, including:
Oxidation: The hydroxy groups can be oxidized to form carbonyl compounds.
Reduction: The urea moiety can be reduced to form amines.
Substitution: The hydroxy groups can participate in nucleophilic substitution reactions, forming ethers or esters.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.
Reduction: Reagents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: Alkyl halides or acyl chlorides in the presence of a base like sodium hydroxide (NaOH).
Major Products
Oxidation: Formation of carbonyl compounds such as aldehydes or ketones.
Reduction: Formation of primary or secondary amines.
Substitution: Formation of ethers or esters depending on the substituent used.
Scientific Research Applications
1,3-Bis[2-(2-hydroxyethoxy)ethyl]urea has a wide range of applications in scientific research:
Chemistry: Used as a building block in organic synthesis, particularly in the preparation of polymers and complex organic molecules.
Biology: Employed in the study of enzyme mechanisms and protein interactions due to its ability to form stable complexes with biomolecules.
Medicine: Investigated for its potential use in drug delivery systems and as a stabilizer for pharmaceutical formulations.
Industry: Utilized in the production of specialty chemicals, coatings, and adhesives due to its unique reactivity and stability.
Mechanism of Action
The mechanism by which 1,3-bis[2-(2-hydroxyethoxy)ethyl]urea exerts its effects depends on its application. In biological systems, it can interact with proteins and enzymes, forming hydrogen bonds and stabilizing specific conformations. This interaction can modulate enzyme activity or protein function, making it useful in biochemical research.
Comparison with Similar Compounds
1,3-Bis[2-(2-hydroxyethoxy)ethyl]urea can be compared with other similar compounds such as:
N,N’-Bis(2-hydroxyethyl)urea: Similar structure but lacks the additional ethoxy groups, resulting in different solubility and reactivity.
1,3-Bis(2-hydroxyethyl)urea: Similar but with fewer ethoxy groups, affecting its chemical properties and applications.
N,N’-Bis(2-methoxyethyl)urea: Contains methoxy groups instead of hydroxyethoxy groups, leading to different reactivity and applications.
The unique structure of this compound, with its two hydroxyethoxyethyl groups, provides distinct advantages in terms of solubility, reactivity, and stability, making it a valuable compound in various fields of research and industry.
Properties
CAS No. |
72877-98-6 |
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Molecular Formula |
C9H20N2O5 |
Molecular Weight |
236.27 g/mol |
IUPAC Name |
1,3-bis[2-(2-hydroxyethoxy)ethyl]urea |
InChI |
InChI=1S/C9H20N2O5/c12-3-7-15-5-1-10-9(14)11-2-6-16-8-4-13/h12-13H,1-8H2,(H2,10,11,14) |
InChI Key |
NTVMILOZMRGPCB-UHFFFAOYSA-N |
Canonical SMILES |
C(COCCO)NC(=O)NCCOCCO |
Purity |
95 |
Origin of Product |
United States |
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